molecular formula C3H6FN3O2S B6163153 3-azidopropane-1-sulfonyl fluoride CAS No. 1839620-79-9

3-azidopropane-1-sulfonyl fluoride

Cat. No.: B6163153
CAS No.: 1839620-79-9
M. Wt: 167.2
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Description

Contextualization of Sulfonyl Fluorides as Advanced Electrophiles

Sulfonyl fluorides (R-SO₂F) are recognized as a privileged class of electrophiles in chemical biology and drug discovery. googleapis.comuni-marburg.de Their utility stems from a finely tuned balance of stability and reactivity. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet they can react with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine, to form stable covalent bonds. googleapis.comenaminestore.com This reactivity is harnessed in the design of covalent inhibitors and chemical probes for studying enzyme function and identifying new therapeutic targets. googleapis.com The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a click chemistry transformation, further highlights the importance of the sulfonyl fluoride moiety as a reliable connector for molecular synthesis. google.com

The Significance of Azide (B81097) Functionality in Bioconjugation and Click Chemistry

The azide group (-N₃) is a cornerstone of bioconjugation and click chemistry. google.com Its small size, stability, and lack of reactivity towards most biological macromolecules make it an ideal bioorthogonal handle. google.comgoogle.com The most prominent application of the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage. google.com This reaction is widely employed to attach probes, such as fluorescent dyes or affinity tags, to biomolecules in complex biological systems. google.comgoogle.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has further expanded the toolkit by eliminating the need for a cytotoxic copper catalyst.

Role of Bifunctional 3-Azidopropane-1-sulfonyl Fluoride as a Versatile Chemical Tool

3-Azidopropane-1-sulfonyl fluoride possesses both a reactive sulfonyl fluoride "warhead" and an azide "handle" within the same molecule, separated by a three-carbon alkyl chain. This dual functionality makes it a valuable bifunctional linker. The sulfonyl fluoride end can covalently modify a protein of interest, while the azide end can be used to "click" on a reporter molecule, another biomolecule, or a surface. This allows for the construction of complex molecular architectures and the development of sophisticated probes for studying biological processes. The compound's design enables the connection of two different entities through a stable, covalent linkage.

A known synthesis for this volatile compound starts with sodium 3-azidopropane-1-sulfonate. The sulfonate is converted to the corresponding sulfonyl chloride using a reagent like oxalyl chloride or phosphorus pentachloride, which is then subjected to a halide exchange with potassium fluoride to yield the final product. google.com Due to its volatility, it is often prepared and used as a stock solution. google.com

Table 1: Properties and Synthesis of 3-Azidopropane-1-sulfonyl Fluoride

Property/ReagentDescriptionSource(s)
Chemical Formula C₃H₆FN₃O₂S
Molecular Weight 167.16 g/mol
Physical State Volatile compound, typically handled as a solution. google.com
Starting Material Sodium 3-azidopropane-1-sulfonate
Key Synthesis Reagents Oxalyl chloride or Phosphorus pentachloride, Potassium fluoride google.com
Key Functional Groups Azide (-N₃), Sulfonyl Fluoride (-SO₂F) google.com

Scope and Importance of Academic Research on 3-Azidopropane-1-sulfonyl Fluoride

Academic and industrial research into compounds like 3-azidopropane-1-sulfonyl fluoride is driven by the need for advanced chemical tools for drug discovery and chemical biology. The ability to link different molecular entities with high specificity and efficiency is crucial for creating novel therapeutics, diagnostic agents, and research probes. The inclusion of 3-azidopropane-1-sulfonyl fluoride and related structures in patents underscores their perceived value in creating new chemical entities with potential biological activity. google.com Research focuses on leveraging its dual reactivity for applications such as targeted protein labeling, the development of activity-based probes, and the construction of antibody-drug conjugates. The study of such bifunctional linkers continues to be a vibrant area of chemical research, pushing the boundaries of what is possible in molecular design and engineering.

Properties

CAS No.

1839620-79-9

Molecular Formula

C3H6FN3O2S

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Azidopropane 1 Sulfonyl Fluoride and Its Analogues

Established Synthetic Routes to Azidoalkyl Sulfonyl Fluorides

The conventional preparation of azidoalkyl sulfonyl fluorides relies on foundational organic synthesis reactions, primarily through the conversion of sulfonic acid derivatives or by halogen exchange reactions.

Conversion from Corresponding Sulfonic Acids and Sulfonates

A primary route for synthesizing sulfonyl fluorides is from their corresponding sulfonic acids or sulfonate salts. nih.govnih.gov This approach is advantageous as it starts from stable and readily available S(VI) compounds. nih.gov The conversion can be achieved through a one-pot, two-step process where the sulfonic acid is first converted to an intermediate sulfonyl chloride, which then undergoes a halogen exchange to yield the sulfonyl fluoride (B91410). mdpi.com

Recent advancements have focused on direct, one-step deoxyfluorination methods. One such strategy employs thionyl fluoride to convert sulfonic acid sodium salts into sulfonyl fluorides, achieving high yields (90-99%) within an hour for both aryl and alkyl substrates. nih.govrsc.org Another complementary method utilizes Xtalfluor-E®, a bench-stable solid reagent, for the deoxyfluorination of sulfonic acids and their salts, providing good yields (41-94%) under milder conditions. nih.govrsc.org

For instance, the synthesis of pentane-1-sulfonyl fluoride, an analogue of 3-azidopropane-1-sulfonyl fluoride, has been successfully demonstrated from its sulfonate precursor. semanticscholar.org This suggests that 3-azidopropane-1-sulfonic acid or its salt could be a viable starting material for the synthesis of the target compound. The reaction typically involves a chlorinating agent like cyanuric chloride, followed by treatment with a fluoride source such as potassium bifluoride (KHF2). nih.govmdpi.com

Table 1: Examples of Sulfonyl Fluoride Synthesis from Sulfonic Acids/Salts

Starting MaterialReagentsConditionsYieldReference
Sodium 4-methylbenzenesulfonate1. Thionyl fluoride130 °C, 1 h98% nih.gov
4-Methylbenzenesulfonic acid1. Xtalfluor-E®, PyridineAcetonitrile (B52724), rt, 18 h92% nih.gov
Sodium pentane-1-sulfonate1. Cyanuric chloride, TBAB; 2. KHF2, Acetone (B3395972)60 °C, 12 h; then rt, 12 h50% nih.govsemanticscholar.org
Pyridinium 4-dodecylbenzenesulfonate1. Xtalfluor-E®, PyridineAcetonitrile, rt, 18 h94% nih.gov

This table presents data for analogous compounds to illustrate the general synthetic methodology.

Halogen Exchange from Sulfonyl Chlorides

The most traditional and widely used method for preparing sulfonyl fluorides is the halogen exchange reaction starting from the corresponding sulfonyl chlorides. nih.govnih.gov This method is straightforward and often efficient, although the moisture sensitivity of the starting sulfonyl chlorides can be a limitation. nih.gov

The process typically involves treating the sulfonyl chloride with a fluoride source. researchgate.net Common fluorinating agents include potassium fluoride (KF) or potassium bifluoride (KHF2). nih.gov The reaction can be facilitated by using a phase-transfer catalyst, such as 18-crown-6, in a suitable solvent like acetonitrile. nih.govmdpi.com A simple and mild procedure using a biphasic mixture of water and acetone with KF has also been shown to be effective for a wide range of sulfonyl chlorides, with yields often exceeding 84%. nih.gov For example, methanedisulfonyl fluoride can be prepared on a mole scale by a double halogen exchange from the corresponding dichloride using KHF2 in dry acetonitrile. nih.gov

This established methodology could be directly applied to the synthesis of 3-azidopropane-1-sulfonyl fluoride, provided the precursor, 3-azidopropane-1-sulfonyl chloride, is accessible.

Table 2: Halogen Exchange for the Synthesis of Sulfonyl Fluorides

Starting MaterialReagentsConditionsYieldReference
4-Toluenesulfonyl chlorideKF, 18-crown-6Acetonitrile, rtExcellent mdpi.com
Various Aryl/Alkyl Sulfonyl ChloridesKF, Water/Acetonert84-100% nih.gov
Methanedisulfonyl chlorideKHF2Dry acetonitrile67% (two steps) nih.gov

This table presents data for analogous compounds to illustrate the general synthetic methodology.

Novel and Optimized Synthetic Approaches

To overcome the limitations of established routes, research has focused on developing more efficient, one-pot, and catalytic methods for the synthesis of sulfonyl fluorides.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and waste reduction. For the synthesis of sulfonyl fluorides, one-pot strategies often start from sulfonic acids, sulfonates, or even aryl bromides. nih.govnih.gov

A notable one-pot method involves the conversion of sulfonic acids and their salts using cyanuric chloride as a chlorinating agent and KHF2 as the fluoride source. nih.gov This transition-metal-free process is catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.govsemanticscholar.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Another powerful one-pot approach is the palladium-catalyzed synthesis from aryl or heteroaryl bromides. nih.gov This process involves an initial sulfonylation using a sulfur dioxide surrogate like DABSO, followed by an in situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov

Table 3: One-Pot Synthesis of Sulfonyl Fluorides

This table presents data for analogous compounds to illustrate the general synthetic methodology.

Catalytic Methodologies in Sulfonyl Fluoride Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering milder reaction conditions and broader substrate scope. In the context of sulfonyl fluoride synthesis, both transition-metal and organocatalytic systems have been developed.

Palladium-catalyzed reactions have been particularly successful. For example, the synthesis of (hetero)arylsulfonyl fluorides from aryl bromides is efficiently catalyzed by palladium complexes. nih.govnih.gov These reactions typically proceed via the formation of a sulfinate intermediate, which is then fluorinated. nih.gov

More recently, bismuth-catalyzed methods have emerged for the conversion of (hetero)aryl boronic acids to their corresponding sulfonyl fluorides. researchgate.net Additionally, visible-light-driven photoredox catalysis has been employed for the synthesis of aliphatic sulfonyl fluorides from alkyl halides and vinyl sulfonyl fluoride. nih.gov

Stereoselective Synthesis Considerations (If Applicable)

For the specific compound 3-azidopropane-1-sulfonyl fluoride, which lacks a chiral center, stereoselective synthesis is not a primary consideration. However, for more complex analogues of azidoalkyl sulfonyl fluorides that may contain stereocenters, stereoselective methods would be crucial.

Recent research has shown that stereoselective reactions are possible in the synthesis of certain sulfonyl fluorides. For instance, a radical hydrofluorosulfonylation of terminal alkenes with di-substituents has been shown to proceed with high stereoselectivity. nih.gov Such methodologies could be relevant for the synthesis of chiral azidoalkyl sulfonyl fluoride analogues.

Synthesis of Key Intermediates and Precursors

The synthesis of 3-azidopropane-1-sulfonyl fluoride hinges on the availability of suitable precursors that possess the core three-carbon backbone and a functional group that can be readily converted to the sulfonyl fluoride, as well as a leaving group for the introduction of the azide (B81097) functionality.

A primary and commercially available key intermediate is 3-chloropropane-1-sulfonyl fluoride . This compound provides a direct route to the target molecule via nucleophilic substitution of the chlorine atom. The synthesis of 3-chloropropane-1-sulfonyl fluoride itself can be achieved through several methods. One common approach involves the sulfochlorination of 1-chloropropane, followed by a halogen exchange reaction.

Another plausible precursor is 3-hydroxypropane-1-sulfonic acid or its salts. The synthesis of salts of 3-hydroxypropane-1-sulfonic acid can be achieved by reacting allyl alcohol with a bisulfite in the presence of an oxidizing agent. The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Subsequent fluorination of the sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride, yields the sulfonyl fluoride. nih.govmdpi.com The hydroxyl group can then be converted to a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution with an azide.

The conversion of alkyl halides to alkyl azides is a well-established and widely used transformation in organic synthesis. organic-chemistry.org The reaction typically involves treating the alkyl halide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com

Below is a table summarizing the key intermediates and precursors for the synthesis of 3-azidopropane-1-sulfonyl fluoride.

Compound NameStructureRole in Synthesis
1-ChloropropaneCH₃CH₂CH₂ClStarting material for the synthesis of 3-chloropropane-1-sulfonyl chloride.
3-Chloropropane-1-sulfonyl chlorideClCH₂CH₂CH₂SO₂ClIntermediate that can be fluorinated to 3-chloropropane-1-sulfonyl fluoride.
3-Chloropropane-1-sulfonyl fluoride ClCH₂CH₂CH₂SO₂F Key intermediate for direct conversion to the target compound.
Allyl alcoholCH₂=CHCH₂OHStarting material for the synthesis of 3-hydroxypropane-1-sulfonic acid.
3-Hydroxypropane-1-sulfonic acidHOCH₂CH₂CH₂SO₃HPrecursor that requires conversion of the sulfonic acid to a sulfonyl fluoride and the alcohol to a leaving group.
Sodium azideNaN₃Source of the azide nucleophile.

Scalability and Process Optimization in 3-Azidopropane-1-sulfonyl Fluoride Production

The scalability and optimization of the synthesis of 3-azidopropane-1-sulfonyl fluoride are critical for its potential application in various fields. The primary focus for process optimization lies in the nucleophilic substitution reaction of 3-chloropropane-1-sulfonyl fluoride with sodium azide, as this is the final and key step in the proposed synthetic route.

Reaction Conditions Optimization:

The efficiency of the nucleophilic substitution can be significantly influenced by several factors. The choice of solvent is crucial; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. rsc.org The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of elimination byproducts. Therefore, careful optimization of the temperature is necessary to maximize the yield of the desired azide.

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial, especially in biphasic reaction systems. These catalysts facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Safety Considerations:

A significant challenge in the large-scale synthesis of azides is the potential hazard associated with these compounds. Organic azides can be explosive, particularly low-molecular-weight azides. Sodium azide itself is highly toxic. Therefore, stringent safety protocols must be implemented during production. This includes operating in well-ventilated areas, using appropriate personal protective equipment, and avoiding conditions that could lead to the decomposition of the azide, such as high temperatures or the presence of strong acids.

Process Optimization using Flow Chemistry:

To mitigate the safety risks associated with batch production of azides, continuous flow chemistry has emerged as a promising alternative. In a flow process, small amounts of reactants are continuously mixed and reacted in a microreactor. This approach offers several advantages for azide synthesis:

Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with the accumulation of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control, minimizing the risk of runaway reactions.

Increased Efficiency: Flow processes can often be run at higher concentrations and temperatures than batch reactions, leading to shorter reaction times and higher throughput.

Automation: Flow systems can be easily automated, allowing for consistent product quality and reduced operator exposure.

The table below outlines key parameters for the scalability and process optimization of the synthesis of 3-azidopropane-1-sulfonyl fluoride.

ParameterConventional Batch ProcessFlow Chemistry Process
Solvent Polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMF, Acetonitrile)
Temperature Optimized for yield vs. byproductsCan often be higher due to better control
Catalyst Phase-transfer catalysts may be usedMay not be necessary due to efficient mixing
Safety Requires stringent safety protocols for handling bulk quantitiesInherently safer due to small reaction volumes
Scalability Can be challenging due to safety concernsMore readily scalable by running the system for longer periods
Process Control More difficult to control temperature and mixingPrecise control over reaction parameters

Reactivity and Mechanistic Investigations of 3 Azidopropane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity. researchgate.net It is generally inert under a wide range of chemical conditions, including thermolysis and exposure to many nucleophiles, yet it undergoes efficient and chemoselective exchange reactions with specific nucleophiles under catalytic conditions. sigmaaldrich.com This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), has emerged as a powerful ligation strategy. researchgate.netsigmaaldrich.com The reactivity of the S-F bond is harnessed to form robust S-O or S-N linkages.

The sulfonyl fluoride moiety of 3-azidopropane-1-sulfonyl fluoride reacts with alcohols and phenols to form stable sulfonate esters. These reactions typically require activation by a base or catalyst. Phenols are generally more reactive than aliphatic alcohols. nih.govresearchgate.net The reaction with phenols can be effectively catalyzed by bases such as cesium carbonate (Cs2CO3) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov

For less reactive aliphatic alcohols, stronger catalytic systems are often necessary. nih.gov For instance, a combination of a guanidine (B92328) catalyst like 1,1,3,3-Tetramethylguanidine (BTMG) and hexamethyldisilazane (B44280) (HMDS) has been shown to facilitate the smooth reaction between aromatic sulfonyl fluorides and primary alkyl alcohols at room temperature. nih.gov While SuFEx reactions with aryl alcohols can proceed to completion within minutes, reactions with aliphatic alcohols may require higher catalyst loadings. nih.gov

NucleophileCatalyst/BaseTypical ConditionsProductGeneral Observations
PhenolsDBU, Cs2CO3, BTMGMeCN, Room Temp, 5-120 minAryl Sulfonate EsterGenerally high-yielding and fast reaction. nih.govresearchgate.netnih.gov
Primary AlcoholsBTMG/HMDSMeCN, Room TempAlkyl Sulfonate EsterRequires more forcing conditions or advanced catalytic systems compared to phenols. nih.gov
Secondary AlcoholsBTMG/HMDS60 °CAlkyl Sulfonate EsterReaction is more challenging and may require elevated temperatures. nih.gov

Primary and secondary amines, including anilines, are effective nucleophiles in SuFEx reactions, reacting with the sulfonyl fluoride group to yield stable sulfonamides. nih.govnih.gov This transformation is a cornerstone of SuFEx chemistry, enabling the rapid synthesis of diverse sulfonamide libraries for applications such as drug discovery. nih.gov The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The "on-water" effect has been noted to accelerate the coupling of anilines and sulfonyl fluorides at room temperature. nih.gov In contrast to sulfonyl chlorides, sulfonyl fluorides react chemoselectively to produce only sulfonylation products. sigmaaldrich.com

A key advantage of using 3-azidopropane-1-sulfonyl fluoride is the high degree of chemoselectivity offered by its two functional groups. The SuFEx reaction is orthogonal to the CuAAC reaction. This means that the sulfonyl fluoride moiety can be selectively reacted with a nucleophile like a phenol (B47542) or amine under SuFEx conditions without affecting the azide (B81097) group. sigmaaldrich.com Conversely, the azide group can participate in CuAAC reactions without disturbing the sulfonyl fluoride. This orthogonality is fundamental to its use as a bifunctional linker. The sulfonyl fluoride group itself is highly chemoselective, resistant to reduction and stable across a wide variety of reaction conditions, reacting exclusively at the sulfur center in SuFEx transformations. sigmaaldrich.comresearchgate.net

Azide-Alkyne Cycloaddition (CuAAC) Reactivity of the Azide Moiety

The azide group of 3-azidopropane-1-sulfonyl fluoride is a key participant in one of the most reliable and widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgnih.gov This reaction transforms the azide and a terminal alkyne into a stable 1,4-disubstituted 1,2,3-triazole linkage. beilstein-journals.orgnih.gov The reaction is known for its high selectivity, broad functional group tolerance, and mild reaction conditions. beilstein-journals.orgresearchgate.net

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, yielding exclusively the 1,4-disubstituted triazole. nih.govnih.gov

The currently accepted mechanism for the CuAAC reaction is a stepwise process, rather than a concerted cycloaddition. nih.govrsc.org Quantum mechanical studies and kinetic experiments support the following key steps: researchgate.netnih.gov

Formation of a Copper-Acetylide Intermediate: The reaction initiates with the interaction between the terminal alkyne and the Cu(I) catalyst. This step involves the formation of a copper-acetylide species, which is considered the key reactive intermediate. The presence of multiple copper atoms in a polynuclear copper-acetylide complex has been proposed to be crucial for catalytic activity. nih.govrsc.org

Activation of the Azide: The copper-acetylide complex then coordinates with the azide. This pre-reactive complexation brings the azide and alkyne into close proximity and a suitable geometry for the subsequent reaction, lowering the activation barrier. nih.gov

Cyclization and Formation of a Cuprated Triazole: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate (a cuprated triazole). nih.gov

Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

The azide functional group in 3-azidopropane-1-sulfonyl fluoride is primarily utilized in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable triazole linkage with a strained alkyne, such as a cyclooctyne (B158145), without the need for a cytotoxic copper catalyst. nih.govnih.gov

When employing 3-azidopropane-1-sulfonyl fluoride in SPAAC, several factors must be considered:

Reactivity and Stability : The reaction joins the azide with a cyclic alkyne in a [3+2] cycloaddition. nih.gov A key advantage is the inherent stability and small size of the azide group, which is generally unreactive with most biological functionalities. nih.gov Crucially, the sulfonyl fluoride moiety is stable under the neutral physiological conditions typically used for SPAAC, allowing the azide to react selectively without interference. nih.govnih.gov

Reaction Kinetics : The rate of SPAAC is highly dependent on the structure of the cyclooctyne partner. The quest for faster kinetics has led to the development of various cyclooctynes with enhanced ring strain or optimized electronics. nih.govresearchgate.net The choice of cyclooctyne will directly impact the required concentration and reaction time for successful conjugation with 3-azidopropane-1-sulfonyl fluoride. While aliphatic azides like the one in 3-azidopropane-1-sulfonyl fluoride are commonly used, their reactivity can be influenced by the choice of the strained alkyne. nih.gov

Post-Conjugation Functionality : A primary consideration is the retention of the sulfonyl fluoride group's reactivity after the SPAAC reaction. The formation of the triazole ring is not expected to electronically deactivate the distant sulfonyl fluoride. This allows for the product of the SPAAC reaction to be used in a subsequent step, where the sulfonyl fluoride can act as an electrophilic handle for another modification.

Orthogonal Reactivity and Selective Functionalization Strategies

The true utility of 3-azidopropane-1-sulfonyl fluoride lies in its capacity for orthogonal ligation. The molecule contains two distinct reactive centers that can be addressed with high selectivity under different conditions.

Azide Group : Participates in "click chemistry," most notably copper-free SPAAC with strained alkynes or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. nih.govnih.gov This reaction is exceptionally specific and bioorthogonal.

Sulfonyl Fluoride Group : Acts as a stable yet reactive electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. scilit.comresearchgate.net It reacts selectively with strong nucleophiles, particularly silyl (B83357) ethers and specific amino acid residues in proteins like serine, threonine, tyrosine, and lysine (B10760008), forming robust covalent bonds. nih.govnih.gov

This orthogonality allows for sequential functionalization strategies. For instance, a biomolecule containing a strained alkyne can first be labeled using the azide of 3-azidopropane-1-sulfonyl fluoride via SPAAC. The resulting conjugate, which now bears a sulfonyl fluoride handle, can then be reacted with a second molecule or protein containing a suitable nucleophile. This strategy enables the construction of complex, multi-component systems.

Table 1: Orthogonal Reaction Capabilities of 3-Azidopropane-1-sulfonyl Fluoride

Functional GroupReaction TypeReactive PartnerKey Features
Azide (-N₃)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne)Bioorthogonal, catalyst-free, forms stable triazole. nih.govnih.gov
Sulfonyl Fluoride (-SO₂F)Sulfur(VI) Fluoride Exchange (SuFEx) / Nucleophilic SubstitutionSilyl ethers, protein nucleophiles (Ser, Lys, Tyr, etc.)Forms stable sulfonate or sulfamide (B24259) bond; robust to hydrolysis. nih.govresearchgate.netnih.gov

Mechanistic Elucidation of Concurrent or Sequential Reactions

The two reactions available to 3-azidopropane-1-sulfonyl fluoride proceed through entirely different mechanisms, which is the basis for their orthogonality.

SPAAC Mechanism : The reaction of the azide group is a concerted [3+2] dipolar cycloaddition. nih.gov The high energy of the strained alkyne lowers the activation barrier for the reaction, allowing it to proceed rapidly at ambient temperatures without a catalyst. The aliphatic linker between the azide and the sulfonyl fluoride group ensures that there is minimal electronic influence of the -SO₂F group on the cycloaddition mechanism.

SuFEx/Nucleophilic Substitution Mechanism : The reactivity of the sulfonyl fluoride group is based on nucleophilic attack at the electrophilic sulfur(VI) center. This results in the displacement of the fluoride ion and the formation of a new covalent bond with the nucleophile (e.g., an oxygen or nitrogen atom). nih.govresearchgate.net The strength of the sulfur-fluorine bond makes the group resistant to hydrolysis but susceptible to attack by potent nucleophiles, a characteristic that defines its utility as a "privileged" electrophile in chemical biology. nih.gov

Given the distinct mechanisms and reaction conditions, concurrent reactions are generally avoidable. SPAAC is typically performed under neutral aqueous conditions where the sulfonyl fluoride is largely unreactive towards weaker biological nucleophiles. The SuFEx reaction or covalent protein modification often requires specific, highly reactive nucleophilic partners. Therefore, a sequential strategy is most common:

Step 1 (SPAAC) : Conjugation via the azide group.

Step 2 (SuFEx/Labeling) : Reaction of the now-tethered sulfonyl fluoride with a target nucleophile.

The successful execution of one reaction is unlikely to mechanistically inhibit the other, confirming the molecule's suitability for multi-step, selective functionalization protocols.

Comparative Reactivity Studies with Related Sulfonyl Halides

The choice of the fluoride atom in the sulfonyl halide group is deliberate and offers significant advantages over other halides, particularly sulfonyl chlorides (-SO₂Cl).

Sulfonyl fluorides exhibit a unique balance of stability and reactivity. nih.gov They are considerably more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov This enhanced stability is attributed to the high strength of the S-F bond. While sulfonyl chlorides react readily with a broad range of nucleophiles, including water, sulfonyl fluorides are selectively reactive only with stronger nucleophiles. nih.govnih.gov This "tunable" reactivity prevents non-specific reactions in complex biological environments.

For example, phenylmethylsulfonyl fluoride (PMSF) is a widely used serine protease inhibitor, but it has a short half-life in aqueous solution. nih.gov The alkyl nature of the backbone in 3-azidopropane-1-sulfonyl fluoride, combined with the inherent stability of the sulfonyl fluoride group, provides a more robust tool for applications requiring longer incubation times or harsher conditions.

Table 2: Comparative Properties of Sulfonyl Halides

PropertySulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)
Stability to Hydrolysis High; generally stable in aqueous media. nih.govLow; rapidly hydrolyzes in water. nih.gov
Reactivity Reacts selectively with strong nucleophiles (e.g., silyl ethers, specific amino acid residues). nih.govresearchgate.netHighly reactive with a broad range of nucleophiles, including water and alcohols.
Handling More thermally and chemically robust. nih.govLess stable; can decompose under heat. nih.gov
Bioorthogonal Applications Excellent; high stability prevents off-target reactions. nih.govLimited; high reactivity leads to non-specific labeling and rapid degradation.

Applications in Chemical Biology and Advanced Bioconjugation Research

Protein Labeling and Modification Strategies

Beyond its use in ABPP, 3-azidopropane-1-sulfonyl fluoride (B91410) is a key reagent in strategies for general protein labeling and site-specific modification, leveraging the unique reactivity of the sulfonyl fluoride group.

Sulfur(VI) Fluoride Exchange (SuFEx) has been heralded as a next-generation click chemistry reaction. sigmaaldrich.com It describes the highly reliable and specific reaction between a sulfonyl fluoride (R-SO₂F) and a nucleophile. Unlike more indiscriminate electrophiles, the reactivity of the SO₂F group is highly context-dependent, enabling remarkable specificity in protein modification. nih.gov

While the SO₂F group can react with several nucleophilic residues, proximity and the specific topology of a protein's binding pocket can favor reaction with a single, specific residue (e.g., a tyrosine, lysine (B10760008), or histidine). nih.govnih.gov This "proximity-induced" reactivity means that if a molecule containing a sulfonyl fluoride is directed to a particular site on a protein, it will preferentially react with a nearby nucleophilic residue. nih.gov

3-Azidopropane-1-sulfonyl fluoride can be used as a foundational building block in this context. It can be incorporated into larger molecules, such as ligands or peptides, designed to bind to a specific protein. Once the larger molecule is bound, the tethered sulfonyl fluoride group can achieve site-specific covalent modification of the target protein via a SuFEx reaction. The azide (B81097) handle remains available for further functionalization.

The azide group is a premier bioorthogonal chemical reporter. nih.gov It is small, metabolically stable, and does not participate in native biochemical reactions. nih.gov Its unique reactivity is reserved for specific ligation partners, most notably alkynes, in what are known as "click" reactions. friscourtlab.com

Once a protein or other biomolecule has been labeled with 3-azidopropane-1-sulfonyl fluoride (either through activity-based profiling or targeted SuFEx modification), the azide handle serves as a versatile anchor point for further modification. The most common reaction used is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov In this reaction, the azide-labeled protein is simply mixed with a strained cyclooctyne (B158145) reagent that has been appended with a molecule of interest.

Common applications include:

Fluorescent Labeling: Attaching a cyclooctyne-fluorophore allows for the visualization of labeled proteins in cells via fluorescence microscopy or their quantification by in-gel fluorescence scanning. nih.gov

Biotinylation for Pulldown: Attaching a cyclooctyne-biotin tag enables the affinity purification and enrichment of labeled proteins for subsequent identification or analysis. researchgate.net

Attachment of Other Biomolecules: The azide handle can be used to conjugate other molecules, such as peptides, drugs, or polymers, to the target protein, creating novel bioconjugates with tailored functions.

This two-step approach—covalent modification followed by a bioorthogonal click reaction—provides a powerful and modular platform for labeling, detecting, and manipulating proteins in complex biological systems.

Chemoproteomics and Proteome-Wide Profiling Techniques

The structure of 3-azidopropane-1-sulfonyl fluoride is ideally suited for activity-based protein profiling (ABPP) and other chemoproteomic workflows. These techniques aim to identify and characterize protein targets of small molecules on a proteome-wide scale. nih.govchemrxiv.org The molecule's design incorporates a reactive group (sulfonyl fluoride) to covalently label proteins and a reporter tag (azide) for subsequent detection and identification. nih.gov

The general workflow involves treating a complex biological sample, such as a cell lysate or even live cells, with the 3-azidopropane-1-sulfonyl fluoride probe. nih.govresearchgate.net The sulfonyl fluoride "warhead" covalently modifies proteins on accessible and nucleophilic serine, threonine, lysine, tyrosine, or histidine residues. nih.gov Following labeling, the azide group serves as a bioorthogonal handle. Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a reporter molecule—such as biotin (B1667282) for affinity purification or a fluorophore for imaging—can be "clicked" onto the probe-labeled proteins. nih.gov

This approach allows for the selective enrichment of labeled proteins from the complex proteome using streptavidin-biotin affinity chromatography. The captured proteins are then identified and the specific site of modification can be mapped using advanced mass spectrometry techniques. chemrxiv.org This strategy has been instrumental in expanding the "liganded proteome," revealing novel protein targets and providing insights into their biological function. nih.gov For instance, fatty acyl sulfonyl fluoride probes have been used to profile fatty acid-associated proteins in living cells, validating the modification of catalytically essential serine or tyrosine residues. nih.gov

Integration into Chemical Reporter and Imaging Agent Development

The development of effective chemical reporters and imaging agents relies on the modular integration of functionalities for targeting, reporting, and linking. 3-Azidopropane-1-sulfonyl fluoride embodies this principle.

The Sulfonyl Fluoride "Warhead": This electrophilic group acts as an irreversible covalent binder to target proteins. nih.gov By incorporating it into molecules with a specific affinity for a protein of interest, it can create highly selective and potent probes. For example, a sulfonyl fluoride was incorporated into an erlotinib (B232) scaffold to create a covalent probe for the epidermal growth factor receptor (EGFR), targeting a conserved lysine residue. nih.gov

The Azide "Handle": The azide group is a bioorthogonal chemical handle, meaning it does not react with biological molecules within a living system. Its primary role is to participate in "click chemistry." nih.gov This allows for the attachment of various reporter tags post-labeling. For imaging applications, a fluorescent dye with a terminal alkyne can be clicked onto the azide, allowing for the visualization of probe-labeled proteins within cells or tissues. For biochemical assays, an alkyne-biotin tag can be attached, enabling pull-down and quantification of target engagement. nih.gov

This dual-component design provides significant flexibility. The same core probe can be adapted for multiple downstream applications—proteomics, imaging, or target validation—simply by changing the alkyne-reporter that is "clicked" on. nih.govnih.gov

Investigation of Protein-Protein Interactions through Covalent Linkage

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a vast, though challenging, class of therapeutic targets. nih.gov Covalent probes based on the sulfonyl fluoride scaffold offer a powerful strategy to study and modulate these interactions. nih.gov

By incorporating 3-azidopropane-1-sulfonyl fluoride or similar motifs into a peptide or small molecule that mimics one of the PPI partners, a covalent probe can be created. nih.gov This probe first binds non-covalently to its target protein at the PPI interface. The strategically positioned sulfonyl fluoride "warhead" then reacts with a nearby nucleophilic residue (Lys, Tyr, or His) on the protein surface, forming an irreversible covalent bond. nih.govresearchgate.net

This covalent linkage can be used in several ways:

Stabilizing PPIs: In some cases, the covalent modification can act as a "molecular glue," stabilizing the interaction between two proteins. This has been demonstrated for 14-3-3 proteins, where covalent modification can lead to the isoform-specific stabilization of certain PPIs. rsc.org

Inhibiting PPIs: More commonly, the covalent adduct can sterically block the binding of the natural protein partner, thus inhibiting the PPI. This approach has been used to develop potent covalent antagonists for targets like the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.govnih.gov

Crosslinking and Identification: The probe can be used to trap and identify binding partners. By covalently linking to its primary target, the probe can facilitate the isolation of the entire protein complex, allowing for the identification of previously unknown interaction partners.

The ability of sulfonyl fluorides to target a range of amino acids, combined with their stability and tunable reactivity, makes them highly valuable tools for dissecting complex PPI networks. nih.govresearchgate.net

Exploration in Medicinal Chemistry Research and Molecular Design

Design and Synthesis of Covalent Inhibitors Based on 3-Azidopropane-1-sulfonyl Fluoride (B91410) Scaffolds

The sulfonyl fluoride group is recognized as a "privileged warhead" in the design of covalent inhibitors due to its optimal balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within a protein's binding site. nih.govuni-marburg.de This reactivity is not limited to the canonical cysteine but can also include serine, lysine (B10760008), tyrosine, and histidine, significantly broadening the scope of potential protein targets. nih.govuni-marburg.degoogle.com The incorporation of the 3-azidopropane-1-sulfonyl fluoride scaffold into inhibitor design allows for the creation of potent and selective covalent modifiers of enzyme activity.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of covalent inhibitors. While specific SAR studies for 3-azidopropane-1-sulfonyl fluoride are not extensively documented in publicly available literature, valuable insights can be drawn from related sulfonyl fluoride-containing compounds. For instance, studies on dienyl sulfonyl fluorides as selective butyrylcholinesterase (BuChE) inhibitors have demonstrated that the nature and position of substituents on the scaffold significantly influence inhibitory activity. rjptonline.org These studies highlight the importance of the steric and electronic properties of the groups attached to the sulfonyl fluoride "warhead" in achieving desired biological activity. rjptonline.org For the 3-azidopropane-1-sulfonyl fluoride scaffold, SAR exploration would involve modifying the propyl linker or attaching various recognition motifs to the azide (B81097) handle to understand how these changes affect target binding and covalent modification efficiency.

The covalent binding mechanism of sulfonyl fluorides involves the nucleophilic attack of an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated or sulfonamidated protein adduct. nih.govgoogle.com The specificity of this interaction is often dictated by the non-covalent interactions between the inhibitor scaffold and the protein's binding pocket, which orient the sulfonyl fluoride "warhead" in proximity to a reactive nucleophile. google.com Molecular modeling and structural biology techniques, such as X-ray crystallography, are instrumental in elucidating these binding modes. nih.gov For inhibitors derived from 3-azidopropane-1-sulfonyl fluoride, understanding the precise interactions of both the sulfonyl fluoride group and the azido-propyl chain with the target protein is essential for rational drug design.

Development of Novel Pharmacophore Motifs

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. The bifunctional nature of 3-azidopropane-1-sulfonyl fluoride allows for its use in developing novel pharmacophore motifs. The sulfonyl fluoride can act as a key interaction point, for example, by targeting a serine residue in an enzyme's active site. rjptonline.orgresearchgate.net The azide group, on the other hand, can be used to attach various fragments or linkers, enabling the exploration of different chemical spaces and the identification of new pharmacophoric elements that enhance binding affinity and selectivity. rjptonline.org This approach has been successfully applied in the design of inhibitors for targets like gastrointestinal lipase. rjptonline.orgresearchgate.net

Application in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a target protein. nih.govgoogle.com These initial hits are then optimized and grown into more potent drug candidates. google.com Sulfonyl fluoride-containing fragments are particularly valuable in FBDD as they can be used to identify and covalently label proteins with suitable nucleophiles in their binding sites. nih.gov The 3-azidopropane-1-sulfonyl fluoride molecule, with a molecular weight of 167.16 g/mol , fits within the general "rule-of-three" for fragments and can be used in FBDD screens. uni-marburg.de The azide handle provides a convenient point for fragment elaboration once a covalent hit is identified. This approach has been demonstrated in the discovery of inhibitors for targets such as acetylcholinesterase. researchgate.net

Use as a Building Block for Complex Molecular Architectures

The orthogonal reactivity of the sulfonyl fluoride and azide groups makes 3-azidopropane-1-sulfonyl fluoride an ideal building block for the synthesis of complex molecular architectures. google.comgoogle.com The sulfonyl fluoride can be reacted with a nucleophilic component, while the azide remains available for subsequent "click" reactions. This sequential or one-pot approach allows for the modular and efficient construction of multifunctional molecules, including those with therapeutic potential. google.com This strategy is particularly useful in creating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which require distinct moieties for target binding and E3 ligase recruitment.

Strategies for Molecular Diversification via Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and highly efficient method for molecular diversification. nih.govgoogle.com The azide group of 3-azidopropane-1-sulfonyl fluoride is a prime substrate for these reactions, allowing for its conjugation with a wide array of alkyne-containing molecules. nih.gov This strategy, often referred to as "Diversity Oriented Clicking (DOC)," enables the rapid generation of large and diverse libraries of compounds from a common sulfonyl fluoride-containing hub. nih.gov These libraries can then be screened for biological activity, accelerating the discovery of new lead compounds. The combination of sulfonyl fluoride chemistry with click chemistry (SuFEx) has been recognized as a powerful tool in drug discovery and chemical biology. researchgate.netgoogle.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 3-azidopropane-1-sulfonyl fluoride (B91410). nih.govmdpi.com These calculations provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the compound's behavior in chemical reactions.

The calculated molecular electrostatic potential (MESP) can highlight the electrophilic and nucleophilic sites within the molecule. mdpi.com For instance, the sulfur atom of the sulfonyl fluoride group is expected to be highly electrophilic, making it susceptible to nucleophilic attack, a key step in the SuFEx reaction. sigmaaldrich.comnih.gov Conversely, the terminal nitrogen atoms of the azide (B81097) group possess nucleophilic character, crucial for the CuAAC reaction.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the reactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov For 3-azidopropane-1-sulfonyl fluoride, these calculations can quantify the relative reactivity of the azide and sulfonyl fluoride moieties, informing the chemoselectivity of its reactions. researchgate.net

Table 1: Calculated Electronic Properties of a Model Sulfonamide

PropertyValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Dipole Moment-

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between small molecules like 3-azidopropane-1-sulfonyl fluoride and biological macromolecules such as proteins and enzymes. mdpi.comnih.gov These simulations provide a dynamic view of how the compound binds to and interacts with its biological target, offering insights that are often inaccessible through experimental methods alone. mdpi.com

In the context of drug discovery, MD simulations can be used to study the stability of the compound within a protein's binding pocket. mdpi.com For example, simulations could model the covalent modification of a specific amino acid residue, such as a histidine, by the sulfonyl fluoride group of 3-azidopropane-1-sulfonyl fluoride. nih.gov This can help in understanding the mechanism of inhibition and the structural basis for the compound's biological activity.

MD simulations can also be employed to explore the conformational changes in both the ligand and the protein upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the compound-biomolecule complex. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Prediction of Reaction Pathways and Transition States for SuFEx and CuAAC

Computational chemistry plays a crucial role in mapping the reaction pathways and identifying the transition states for the SuFEx and CuAAC reactions of 3-azidopropane-1-sulfonyl fluoride. nih.govnih.gov Understanding these mechanistic details is essential for optimizing reaction conditions and predicting the feasibility of synthesizing desired products.

For the SuFEx reaction, theoretical studies can elucidate the mechanism of catalysis, often involving an amine base. nih.govcshl.edu Calculations can determine the energy barriers for the key steps, such as the nucleophilic attack on the sulfur atom and the subsequent fluoride displacement. nih.gov This allows for a comparison of different catalysts and reaction conditions to predict the most efficient synthetic route.

Similarly, for the CuAAC reaction, computational methods can model the catalytic cycle involving the copper(I) catalyst. nih.gov These studies can identify the structures of key intermediates and transition states, providing a detailed understanding of the reaction mechanism. This knowledge is critical for designing orthogonal click reactions where the azide and sulfonyl fluoride groups can be reacted selectively. nih.govresearchgate.net

Table 2: Theoretical Parameters for Reaction Pathways

ReactionKey StepActivation Energy (kcal/mol)
SuFExNucleophilic Attack-
SuFExFluoride Displacement-
CuAACOxidative Addition-
CuAACReductive Elimination-

In Silico Design of Novel Derivatives and Applications

The insights gained from computational studies of 3-azidopropane-1-sulfonyl fluoride can be leveraged for the in silico design of novel derivatives with tailored properties and applications. nih.govmdpi.comnih.gov By modifying the structure of the parent compound and computationally evaluating the properties of the resulting derivatives, researchers can prioritize synthetic efforts towards the most promising candidates.

For instance, quantitative structure-activity relationship (QSAR) models can be developed based on a set of synthesized derivatives and their measured biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the design of new molecules with enhanced potency or selectivity.

Structure-based drug design approaches can also be employed, where novel derivatives are designed to fit optimally into the binding site of a target protein. rsc.org Computational docking can be used to predict the binding affinity and mode of interaction of these designed compounds, allowing for the selection of the most promising candidates for synthesis and experimental testing. mdpi.com This iterative cycle of design, synthesis, and testing can significantly accelerate the drug discovery process.

Conformational Analysis of 3-Azidopropane-1-sulfonyl Fluoride and its Derivatives

The three-dimensional conformation of 3-azidopropane-1-sulfonyl fluoride and its derivatives plays a significant role in their reactivity and biological activity. nih.govnih.gov Conformational analysis, through computational methods, can identify the most stable conformations of these molecules and the energy barriers between them.

Techniques such as potential energy surface (PES) scanning can be used to explore the conformational space of the molecule by systematically rotating its rotatable bonds. fu-berlin.de This allows for the identification of low-energy conformers that are likely to be populated at a given temperature. The results of these analyses can be crucial for understanding how the molecule presents its reactive functional groups for participation in SuFEx and CuAAC reactions.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of reactions involving 3-azidopropane-1-sulfonyl fluoride (B91410). nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei in the molecule allows for a comprehensive analysis through various NMR experiments.

¹H NMR Spectroscopy: Proton NMR provides information about the electronic environment of the hydrogen atoms within the propyl chain. The chemical shifts and coupling constants of the methylene (B1212753) protons adjacent to the azide (B81097) and sulfonyl fluoride groups are particularly diagnostic. For instance, the protons closest to the electron-withdrawing sulfonyl fluoride group would be expected to resonate at a lower field compared to those adjacent to the azido (B1232118) group.

¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups. In fluorinated organic compounds, the interpretation of ¹³C NMR spectra can be complicated by the large ¹³C-¹⁹F coupling constants, which can be up to 250 Hz or more, potentially leading to overlapping multiplets. acdlabs.com Studies on other fluoroalkyl sulfonyl fluorides have shown that the chemical shifts for methylene groups adjacent to a fluoroalkyl sulfonyl fluoride group appear in the range of 52.8-65.7 ppm. pdx.edu

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.orgnih.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for monitoring reactions at the sulfonyl fluoride moiety. ucla.edu The chemical shift of the fluorine atom in 3-azidopropane-1-sulfonyl fluoride would be a key identifier. For comparison, various substituted benzenesulfonyl fluorides show ¹⁹F chemical shifts in the range of +63 to +68 ppm. rsc.org The use of ¹⁹F NMR is crucial for monitoring the progress of reactions, such as substitutions at the sulfonyl fluoride group, and for gaining mechanistic insights into these transformations. nih.gov

Interactive Data Table: Representative NMR Data for Sulfonyl Fluorides

CompoundNucleusSolventChemical Shift (δ) / ppm
Benzenesulfonyl fluoride¹HCD₂Cl₂7.95 - 8.07 (m, 2H), 7.77 - 7.87 (m, 1H), 7.62 - 7.72 (m, 2H)
Benzenesulfonyl fluoride¹⁹FCD₂Cl₂65.24
4-Nitrobenzenesulfonyl fluoride¹HCDCl₃8.51 (d, J = 8.3 Hz, 2H), 8.36 - 8.20 (m, 2H)
4-Nitrobenzenesulfonyl fluoride¹⁹FCD₂Cl₂65.47
2-(Trifluoromethyl)benzenesulfonyl fluoride¹³CCD₂Cl₂136.5, 133.7, 133.2, 131.6 (app d, J = 28.4 Hz), 129.6 (q, J = 5.5 Hz), 129.5 (q, J = 33.9 Hz), 122.6 (q, J = 274 Hz)

Note: Data is for representative sulfonyl fluoride compounds to illustrate typical chemical shift ranges. rsc.org

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Elucidation (e.g., HRMS, MALDI-TOF)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of 3-azidopropane-1-sulfonyl fluoride and its reaction products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 3-azidopropane-1-sulfonyl fluoride (C₃H₆FN₃O₂S), the exact mass can be calculated and compared with the experimental value to confirm its identity. This technique is also crucial for identifying and confirming the structures of products formed in reactions, for example, after click reactions involving the azide group or substitution at the sulfonyl fluoride. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF MS is particularly useful for the analysis of larger molecules, such as polymers or bioconjugates formed from 3-azidopropane-1-sulfonyl fluoride. nih.gov For instance, if the azide functionality is used to click the molecule onto a polymer backbone, MALDI-TOF can be used to characterize the resulting polymer distribution and confirm the successful conjugation. nih.govshimadzu.com The technique can also be used to study the end groups of polymers. researchgate.net In the context of smaller molecules, mass spectrometric studies of related azido compounds have shown that fragmentation is common, which can provide structural information. researchgate.net The analysis of photolysis products of other azido compounds has also been successfully carried out using electrospray mass spectrometry. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to follow their transformation during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic vibrational frequencies of the functional groups in 3-azidopropane-1-sulfonyl fluoride. The most prominent and diagnostic peak would be the asymmetric stretching vibration of the azide group (–N₃), which typically appears in the region of 2100-2260 cm⁻¹. For comparison, the FT-IR spectrum of 3-azido-1,2-propanediol (B1219550) shows a strong azide peak at a specific wavenumber, and the spectrum of 3-azido-1-aminopropylamine exhibits its azide peak at 2088.5 cm⁻¹. researchgate.netresearchgate.net The sulfonyl fluoride group (–SO₂F) also has characteristic stretching frequencies for the S=O and S–F bonds. These peaks can be monitored to follow reactions, such as the conversion of the azide to an amine or a triazole, or the substitution of the fluoride on the sulfonyl group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov While the azide stretch is also Raman active, the technique can be particularly useful for analyzing the sulfur-containing functional group. Raman spectra have been applied to study the vibrational energy states of various volatile fluorides. ias.ac.in

Interactive Data Table: Characteristic IR Frequencies for Relevant Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Azide (R-N₃)Asymmetric stretch2100 - 2260
Sulfonyl (R-SO₂-R')Asymmetric S=O stretch1300 - 1350
Sulfonyl (R-SO₂-R')Symmetric S=O stretch1120 - 1160
C-FStretch1000 - 1400

Note: These are general ranges and the exact position of the peaks for 3-azidopropane-1-sulfonyl fluoride would need to be determined experimentally.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, LCMS)

Chromatographic techniques are essential for assessing the purity of 3-azidopropane-1-sulfonyl fluoride and for monitoring the progress of its reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating components of a mixture, allowing for the determination of the purity of a sample of 3-azidopropane-1-sulfonyl fluoride. By developing a suitable method, the starting material can be separated from any impurities or byproducts. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is a powerful tool for reaction monitoring. nih.gov A small aliquot of a reaction mixture can be injected into the LCMS system to separate the starting material, intermediates, and products, with the mass spectrometer providing molecular weight information for each component. This allows for the unambiguous identification of species in the reaction mixture and the determination of reaction conversion and product formation over time.

Future Perspectives and Emerging Research Directions

Integration of 3-Azidopropane-1-sulfonyl Fluoride (B91410) into Automated Synthesis Platforms

The modularity inherent in the two reactive handles of 3-azidopropane-1-sulfonyl fluoride makes it an ideal candidate for integration into automated synthesis and high-throughput screening platforms. The azide (B81097) group is amenable to the robust and widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the sulfonyl fluoride participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. jk-sci.comcshl.edu Both CuAAC and SuFEx are considered "click" reactions, characterized by their high efficiency, selectivity, and simple reaction conditions. jk-sci.com

Recent advancements have seen the development of modular flow chemistry platforms designed specifically for SuFEx chemistry. uva.nlchemrxiv.org These systems enable the safe, on-demand generation and controlled dosing of gaseous reagents like sulfuryl fluoride, overcoming previous limitations related to handling toxic materials. uva.nlchemrxiv.org Such automated and microfluidic platforms facilitate the rapid and scalable synthesis of compound libraries with minimal purification. uva.nlmdpi.com Integrating a bifunctional linker like 3-azidopropane-1-sulfonyl fluoride into these workflows would allow for the automated, sequential, or orthogonal introduction of two different points of diversity, significantly accelerating the discovery of functional molecules for pharmaceuticals and materials science. cshl.edumdpi.com

Expansion into New Areas of Materials Science (e.g., Polymer Conjugates, Surface Modification)

The dual reactivity of 3-azidopropane-1-sulfonyl fluoride opens up new avenues for the design of advanced materials, particularly in polymer science and surface modification. nih.govelsevierpure.comgoogle.com The azide and sulfonyl fluoride moieties can be used as orthogonal handles for creating complex polymer architectures and functionalized surfaces.

Polymer Conjugates: The azide group can be readily incorporated into polymer backbones using azide-alkyne "click" polymerization. Subsequently, the pendant sulfonyl fluoride groups along the polymer chain serve as reactive sites for post-polymerization modification via the SuFEx reaction. researchgate.net This allows for the covalent attachment of a wide array of molecules, including therapeutic agents, imaging probes, or other polymers, leading to highly functional polymer-drug conjugates and "smart" materials. researchgate.netresearchgate.net

Surface Modification: The compound can be used to graft polymers or biomolecules onto surfaces. For instance, a surface can first be functionalized with alkynes, which then react with the azide of 3-azidopropane-1-sulfonyl fluoride. The now-exposed sulfonyl fluoride group can then be used to capture other molecules, such as proteins or peptides, via SuFEx chemistry with nucleophilic amino acid residues. researchgate.netresearchgate.net This strategy allows for the creation of layered, multifunctional surfaces with tailored biological or physical properties.

Development of Optically Controlled or Spatially Resolved Applications

A significant emerging trend in chemical biology is the use of light to achieve spatiotemporal control over chemical reactions in complex environments. nih.gov Photo-controllable, or "photoclick," chemistry allows reactions to be initiated at specific times and locations by an external light stimulus. nih.gov While specific research on the photochemistry of 3-azidopropane-1-sulfonyl fluoride is nascent, its structure is amenable to such strategies.

Control could be achieved by reacting the azide group with a photocaged alkyne or cyclooctyne (B158145), where the reactive alkyne is revealed only upon irradiation. biorxiv.org Alternatively, a photolabile protecting group could be developed for the sulfonyl fluoride moiety itself. This would enable researchers to precisely control where and when the SuFEx ligation occurs. nih.govacs.org Such an approach would be highly valuable for applications in single-cell imaging, precision drug delivery, and the fabrication of materials with spatially defined patterns. biorxiv.org

Challenges and Opportunities in the Synthesis and Application of Bifunctional Sulfonyl Fluorides

While bifunctional reagents like 3-azidopropane-1-sulfonyl fluoride offer tremendous potential, their synthesis and application come with distinct challenges and corresponding opportunities. The primary challenge lies in achieving chemoselectivity—ensuring that a reaction intended for one functional group does not affect the other. researchgate.netresearchgate.net

ChallengeOpportunity
Synthetic Complexity: The synthesis of heterobifunctional linkers can be multi-stepped and require complex purification strategies. nih.govrsc.org Specific reagents like 3-azidopropane-1-sulfonyl fluoride can also present handling issues, such as volatility. acs.orgModular Assembly: As a "clickable" linker, it enables the modular and highly efficient connection of diverse molecular fragments, streamlining the synthesis of complex molecules. cshl.edunih.gov
Chemoselectivity: Reaction conditions must be carefully chosen to ensure that a nucleophile intended for the sulfonyl fluoride does not react with the azide, and vice-versa. researchgate.netnih.govComplex Architectures: The linker is a key component for building advanced therapeutics like PROteolysis TArgeting Chimeras (PROTACs), antibody-drug conjugates, and other targeted agents. mdpi.comacs.org
Orthogonal Reactivity: Ensuring the two "click" reactions (e.g., CuAAC and SuFEx) are fully orthogonal and do not interfere with each other under various conditions is critical for sequential labeling. nih.govru.nlDual-Function Probes: The two distinct handles can be used for separate purposes, such as one for targeting a biomolecule and the other for attaching a reporter tag for imaging or purification.

These challenges drive innovation in synthetic methodology, leading to more robust and selective reaction conditions that broaden the applicability of these powerful molecular tools.

Potential for Advancements in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves reactions that can proceed in a living system without interfering with native biochemical processes. numberanalytics.comwikipedia.org A major goal in this field is the development of multiple, mutually orthogonal reactions that can be performed simultaneously in the same system to study complex biological interactions. nih.govru.nlacs.org

3-azidopropane-1-sulfonyl fluoride is uniquely positioned to advance this goal as it contains handles for two distinct and potentially orthogonal click reactions:

Azide-Alkyne Cycloaddition: The azide group is the cornerstone of one of the most widely used bioorthogonal reactions, reacting with terminal or strained alkynes to form a stable triazole linkage. numberanalytics.comacs.org This reaction is routinely used for labeling proteins, glycans, and nucleic acids. eurjchem.comnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx): The sulfonyl fluoride group undergoes SuFEx chemistry, reacting with nucleophiles like phenols (present in tyrosine residues) and other context-specific residues (lysine, histidine) under mild conditions. rsc.orgnih.govnih.govnih.gov

The ability to perform both a CuAAC/SPAAC reaction and a SuFEx reaction within the same biological context would enable powerful sequential or multi-target labeling strategies. acs.orgresearchgate.netnih.gov For example, a researcher could first label a specific protein containing an unnatural alkyne amino acid using the azide of 3-azidopropane-1-sulfonyl fluoride. The same molecule, now attached to the first protein, could then be used to capture a nearby interacting protein via its sulfonyl fluoride group reacting with an accessible tyrosine residue. This capacity for creating new covalent crosslinks in situ represents a significant step forward in our ability to map and understand complex biological networks.

Q & A

Basic Questions

Q. What are the critical parameters for synthesizing 3-azidopropane-1-sulfonyl fluoride with high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to avoid side reactions. Key parameters include:

  • Solvent selection : Use anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis of the sulfonyl fluoride group .

  • Temperature control : Reactions often proceed at 80–90°C to balance reactivity and stability of intermediates .

  • Purification : Column chromatography (e.g., silica gel with methanol:DCM gradients) or recrystallization ensures high purity .

    Table 1 : Example Synthesis Protocol (Adapted from Azide-Modified Compound Synthesis)

    ParameterDetails
    Reagents1-Azido-3-iodopropane, sulfuryl fluoride derivatives
    SolventDry DMF or DCM
    Temperature80–90°C
    Reaction Time4–14 hours (monitored via TLC)
    PurificationColumn chromatography (MeOH:DCM 1:20) or recrystallization
    Yield OptimizationExcess sulfonyl chloride reagent to drive reaction completion

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-azidopropane-1-sulfonyl fluoride?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify azide (-N3_3) and sulfonyl fluoride (-SO2_2F) groups. For example, sulfonyl fluoride protons appear as distinct triplets (~δ 3.5–4.2 ppm) .
  • FT-IR : Azide stretches (~2100 cm1^{-1}) and sulfonyl fluoride vibrations (~1370–1400 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for light-sensitive azides .

Advanced Questions

Q. How can researchers resolve contradictions in reactivity data during click chemistry applications of 3-azidopropane-1-sulfonyl fluoride?

  • Methodological Answer : Contradictions often arise from competing reactions (e.g., hydrolysis of sulfonyl fluoride in aqueous media). Strategies include:

  • Condition screening : Test varying pH, solvents (e.g., DMSO for stability), and catalysts (Cu+^+ for azide-alkyne cycloaddition) .
  • Side-product analysis : Use LC-MS or 19^{19}F NMR to detect hydrolysis byproducts (e.g., sulfonic acids) .
  • Reproducibility checks : Document reaction atmosphere (e.g., inert vs. ambient) and moisture levels, which significantly impact azide stability .

Q. What experimental designs mitigate instability of 3-azidopropane-1-sulfonyl fluoride in biological assays?

  • Methodological Answer :

  • Buffering agents : Use phosphate or HEPES buffers (pH 7–8) to reduce sulfonyl fluoride hydrolysis .

  • Temperature control : Store intermediates at -20°C and avoid prolonged light exposure .

  • In situ generation : Prepare the compound immediately before use in assays to minimize degradation .

    Table 2 : Stability Optimization Strategies

    ChallengeSolutionReference
    Hydrolysis in waterUse non-aqueous solvents (e.g., DMSO)
    Thermal decompositionConduct reactions below 90°C
    Light sensitivityStore in amber vials under nitrogen

Q. How can computational modeling predict the reactivity of 3-azidopropane-1-sulfonyl fluoride in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in sulfonyl fluoride reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .
  • Solvent effect simulations : Use COSMO-RS to optimize solvent selection for reaction efficiency .

Data Contradiction Analysis

Q. What systematic approaches validate conflicting reports on the electrophilicity of 3-azidopropane-1-sulfonyl fluoride?

  • Methodological Answer :

  • Comparative kinetics : Measure reaction rates with nucleophiles (e.g., amines) under standardized conditions .
  • Isotope labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways .
  • Cross-laboratory validation : Collaborate to replicate experiments, ensuring consistent analytical methods (e.g., NMR quantification) .

Application-Oriented Questions

Q. What protocols integrate 3-azidopropane-1-sulfonyl fluoride into bioorthogonal probes for live-cell imaging?

  • Methodological Answer :

  • Step 1 : Synthesize azide-modified probes via copper-free click chemistry .
  • Step 2 : Optimize cell permeability using PEGylation or lipid conjugation .
  • Step 3 : Validate specificity via fluorescence quenching controls .

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